1-(3,3,3-Trifluoropropyl)piperidin-4-one

Description

Systematic Nomenclature and Structural Identification

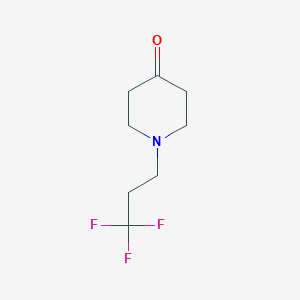

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural complexity and functional group arrangement. The compound's molecular formula has been reported as C8H12F3NO with a molecular weight of 195.18 to 195.1822 atomic mass units, depending on the measurement precision employed. The Chemical Abstracts Service registry number 1342825-61-9 provides unambiguous identification for this compound in chemical databases and literature.

The structural framework consists of a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, with a carbonyl group positioned at the fourth carbon atom creating the characteristic piperidin-4-one backbone. The trifluoropropyl substituent is attached to the nitrogen atom through a three-carbon chain terminated by a trifluoromethyl group. The Simplified Molecular Input Line Entry System representation FC(CCN1CCC(=O)CC1)(F)F clearly delineates the connectivity pattern and spatial arrangement of atoms within the molecule.

The molecular data laboratory number MFCD18262851 provides additional identification for research and procurement purposes. The compound exists as a liquid at room temperature, indicating relatively weak intermolecular forces despite the presence of the polar carbonyl group and electronegative fluorine atoms. This physical state suggests that the trifluoropropyl substituent significantly influences the compound's intermolecular interactions and solubility characteristics.

The structural identification requires careful consideration of potential isomeric forms and conformational flexibility. The piperidine ring can adopt various conformations, with the chair conformation being energetically favored. The presence of the carbonyl group at position four introduces planar character to that region of the molecule, while the trifluoropropyl chain provides conformational flexibility that can influence the compound's three-dimensional structure and reactivity patterns.

Historical Context in Organofluorine Chemistry Research

The development of this compound must be understood within the broader historical evolution of organofluorine chemistry, which began in the early nineteenth century with fundamental discoveries that laid the groundwork for modern fluorinated compound synthesis. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the beginning of this specialized field. This pioneering work was followed by Alexander Borodin's 1862 development of halogen exchange methodology, where he treated benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a fundamental approach still used in contemporary fluorine chemistry.

The evolution of organofluorine chemistry accelerated significantly during the twentieth century, particularly during World War Two when the Manhattan Project necessitated large-scale production of fluorinated compounds for uranium hexafluoride processing. This period saw the development of sophisticated fluorination methodologies and the recognition that fluorinated materials possessed unique properties essential for handling highly reactive fluorinated gases. The wartime research efforts established the infrastructure and expertise that would later enable the systematic exploration of fluorinated heterocycles.

The pharmaceutical applications of fluorinated compounds gained prominence in 1957 with the description of 5-fluorouracil's anticancer activity, providing one of the first examples of rational drug design incorporating fluorine substitution. This discovery sparked widespread interest in fluorinated pharmaceuticals and demonstrated that strategic fluorine incorporation could dramatically enhance biological activity and metabolic stability. The subsequent decades witnessed the development of numerous fluorinated drugs, establishing fluorine as an essential element in medicinal chemistry.

The specific development of trifluoropropyl-substituted heterocycles emerged from the recognition that fluorinated alkyl chains could provide unique pharmacological properties while maintaining synthetic accessibility. Research groups in the late twentieth and early twenty-first centuries developed methodologies for incorporating trifluoropropyl groups into various heterocyclic scaffolds, including piperidine derivatives. The synthesis of compounds like this compound represents the culmination of decades of methodological development in organofluorine chemistry and heterocyclic synthesis.

Significance of Trifluoropropyl Substituents in Heterocyclic Systems

The incorporation of trifluoropropyl substituents into heterocyclic systems represents a sophisticated approach to molecular design that exploits the unique properties of fluorine atoms while maintaining synthetic tractability and structural diversity. The trifluoropropyl group combines the high electronegativity and small size of fluorine atoms with the conformational flexibility of a three-carbon chain, creating a substituent that can dramatically alter the physical, chemical, and biological properties of the parent heterocycle.

The electronegativity of fluorine atoms in the trifluoropropyl group significantly influences the electronic distribution throughout the molecule, affecting both the basicity of the nitrogen atom and the reactivity of the carbonyl group in piperidin-4-one derivatives. This electronic perturbation can enhance the compound's interaction with biological targets while simultaneously improving its metabolic stability. The carbon-fluorine bonds are among the strongest single bonds in organic chemistry, providing resistance to oxidative metabolism that commonly occurs at terminal methyl groups.

Conformational analysis reveals that trifluoropropyl substituents can adopt multiple spatial arrangements, providing opportunities for optimizing molecular recognition events with biological targets. The rotational freedom around the carbon-carbon bonds in the propyl chain allows the trifluoromethyl group to occupy various positions relative to the heterocyclic core, potentially enabling induced-fit binding mechanisms with enzymes and receptors. Computational studies have demonstrated that fluorine substitution can serve as an effective stereodirecting group, influencing the preferred conformations of heterocyclic systems.

The lipophilicity characteristics of trifluoropropyl-substituted heterocycles represent a carefully balanced combination of hydrophobic and hydrophilic properties. The fluorine atoms contribute to lipophilicity through their large electron cloud while simultaneously providing sites for hydrogen bonding interactions with biological systems. This dual nature enables trifluoropropyl-substituted compounds to achieve favorable partition coefficients for membrane permeability while maintaining sufficient aqueous solubility for biological activity.

Synthetic accessibility remains a crucial consideration in the design of trifluoropropyl-substituted heterocycles, and this compound exemplifies compounds that balance structural complexity with preparative feasibility. The development of ring-closing metathesis methodologies and other modern synthetic techniques has enabled the efficient construction of such fluorinated heterocycles, making them attractive targets for pharmaceutical and materials science applications. The compound serves as both a synthetic intermediate for more complex structures and a standalone research target for investigating structure-activity relationships in fluorinated heterocyclic chemistry.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C8H12F3NO | Defines elemental composition and molecular complexity |

| Molecular Weight | 195.18 g/mol | Indicates size suitable for pharmaceutical applications |

| Physical State | Liquid | Suggests moderate intermolecular interactions |

| Chemical Abstracts Service Number | 1342825-61-9 | Provides unambiguous chemical identification |

| Molecular Data Laboratory Number | MFCD18262851 | Facilitates database searches and procurement |

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXWSKFPCLYBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,3,3-Trifluoropropyl)piperidin-4-one is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a trifluoropropyl group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The compound's biological activity can be attributed to several mechanisms:

- Protein Kinase Inhibition : Studies suggest that similar compounds can act as inhibitors of various protein kinases, which are crucial in regulating cellular functions and signaling pathways .

- Epoxide Hydrolase Inhibition : Related compounds have shown efficacy in inhibiting soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids and implicated in various diseases .

Biological Activity and Therapeutic Applications

This compound has been evaluated for its potential in treating conditions such as:

- Cancer : Its ability to inhibit protein kinases may contribute to anti-cancer effects. For instance, compounds with similar structures have been investigated for their role in inhibiting cancer cell growth .

- Inflammation : The modulation of soluble epoxide hydrolase activity suggests potential applications in inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several notable findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's effect on cancer cell lines; demonstrated significant inhibition of cell proliferation. |

| Study 2 | Evaluated the anti-inflammatory properties through inhibition of epoxide hydrolase; showed reduced inflammation markers in vitro. |

| Study 3 | Assessed lipophilicity and bioavailability; indicated favorable pharmacokinetic profiles compared to non-fluorinated analogs. |

Pharmacokinetics

The lipophilicity imparted by the trifluoropropyl group enhances membrane permeability, potentially leading to improved absorption and bioavailability. Such characteristics are crucial for the development of effective therapeutic agents.

Comparison with Similar Compounds

Fluorination Patterns

- Trifluoropropyl vs. Difluoropropyl: The trifluoropropyl group in the target compound exhibits greater electron-withdrawing effects and metabolic stability compared to the 1,1-difluoropropyl group in the thienopyridine derivative (). This enhances resistance to enzymatic degradation in drug candidates .

- Aliphatic vs. Aromatic Fluorine : The trifluoropropyl group (aliphatic CF₃) in the target compound increases lipophilicity more effectively than the 3-fluorophenyl group in 1-[(3-fluorophenyl)acetyl]piperidin-4-one (), which may improve blood-brain barrier penetration .

Core Heterocycle

- Piperidin-4-one vs. Piperidin-4-amine : The ketone group in the target compound provides a reactive site for further functionalization (e.g., reduction to amines or condensation with hydrazines), unlike the amine in 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride (), which is directly utilized in salt forms for ionic interactions .

Preparation Methods

Direct Alkylation of Piperidin-4-one with 3,3,3-Trifluoropropyl Halides

- The classical approach involves the nucleophilic substitution reaction where the piperidin-4-one nitrogen or carbon is alkylated with a 3,3,3-trifluoropropyl halide (e.g., bromide or chloride).

- Typically, the reaction is carried out under basic conditions to deprotonate the piperidin-4-one and facilitate nucleophilic attack on the electrophilic trifluoropropyl halide.

- Alkylation at the nitrogen leads to N-substituted piperidinones.

- Alkylation at the carbon adjacent to the carbonyl (alpha position) is less common due to competing enolization.

- Reaction conditions such as solvent choice (polar aprotic solvents like DMF or DMSO), temperature, and base (e.g., sodium hydride or potassium carbonate) critically affect the yield.

- Possible side reactions include over-alkylation and elimination.

- The trifluoropropyl halides can be less reactive due to the electron-withdrawing effect of the trifluoromethyl group.

Multicomponent Reactions Involving β-Ketophosphonates and Trifluoropropyl Precursors

- A more sophisticated approach uses multicomponent reactions (MCRs) such as the Biginelli condensation or Kabachnik–Fields reaction variants, involving β-ketophosphonates bearing trifluoropropyl substituents.

- For example, diethyl (3,3,3-trifluoropropyl-2-oxo)phosphonate can be used as a key intermediate in one-pot reactions to build heterocyclic rings including piperidinone derivatives.

- Yuan et al. reported a modified Biginelli condensation catalyzed by ytterbium triflate, which efficiently forms dihydropyrimidinones from β-ketophosphonates, aldehydes, and urea derivatives. While aliphatic aldehydes showed resistance, this method highlights the potential of trifluoropropyl-substituted β-ketophosphonates in heterocyclic synthesis.

- The trimethylchlorosilane-mediated one-pot reaction of diethyl (3,3,3-trifluoropropyl-2-oxo)phosphonate produces dialkyl phosphonates that can be further transformed into tetrahydropyrimidinyl derivatives, indicating a route to functionalized piperidinone analogs bearing trifluoromethyl groups.

- High atom economy and the ability to introduce multiple functional groups in one step.

- Potential for diastereoselective synthesis when chiral amines or catalysts are used.

Catalytic and Solvent Effects on the Synthesis

- The nature of acid catalysts (e.g., inorganic acids like HCl) and solvents greatly influences the efficiency of the reactions involving trifluoropropyl substrates.

- Magnetic nanoparticle-supported phosphotungstic acid catalysts have been used under solvent-free conditions to promote α-aminophosphonate formation with high yields (80-98%), which can be adapted for related piperidinone derivatives.

Stepwise Synthesis via Halogenation and Subsequent Functional Group Transformations

- Starting from piperidin-4-one derivatives, electrophilic halogenation followed by halohydroxylation and base-induced cyclization can introduce trifluoropropyl groups indirectly.

- For example, halogenated intermediates undergo nucleophilic substitution or elimination to install trifluoromethylated side chains.

Thermal Ring Contraction and Functional Group Removal Strategies

- Thermal ring contraction of lactam intermediates bearing trifluoropropyl substituents can yield piperidine derivatives.

- Subsequent removal of protecting groups such as methyl carbamates allows access to free amines suitable for further transformations.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Direct Alkylation | Piperidin-4-one + 3,3,3-trifluoropropyl halide; base; polar aprotic solvent | Simple, straightforward | Possible side reactions; reactivity issues |

| Multicomponent Reactions (Biginelli, Kabachnik–Fields) | β-Ketophosphonates with trifluoropropyl group, aldehydes, amines, acid catalysts | High atom economy; functional group diversity | Sensitive to solvent and catalyst choice |

| Catalytic Solvent-Free Reactions | Magnetic nanoparticle-supported phosphotungstic acid, phosphites, amines | High yields; recyclable catalyst | Requires specific catalyst preparation |

| Halogenation and Cyclization | Electrophilic halogenating agents; halohydroxylation; base treatment | Allows stereoselective synthesis | Multi-step; requires careful control |

| Thermal Ring Contraction | Lactam intermediates; heat; protecting group removal | Streamlined synthesis of pyrrolidines | Requires intermediate purification steps |

Research Findings and Notes

- The trifluoropropyl group’s strong electron-withdrawing nature influences reactivity, often requiring modified conditions or catalysts to achieve efficient coupling.

- Multicomponent reactions provide versatile platforms for incorporating trifluoropropyl groups into heterocycles, including piperidinones.

- Solvent and catalyst choice is critical; for example, ytterbium triflate catalysis and magnetic nanoparticle-supported acids have shown improved yields and selectivities.

- Thermal and stepwise synthetic strategies allow access to enantioenriched or stereochemically defined trifluoropropyl piperidinones.

- The literature emphasizes the importance of optimizing reaction conditions to balance yield, selectivity, and scalability for practical synthesis.

Q & A

Q. What are the optimal synthetic routes for 1-(3,3,3-Trifluoropropyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between a trifluoropropyl group and a piperidin-4-one scaffold. Key steps include:

- Deprotonation : Use strong bases (e.g., NaH or KOtBu) to activate the piperidin-4-one nitrogen for alkylation .

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity, while controlled temperatures (40–60°C) minimize side reactions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions between immiscible reagents .

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. How can researchers reliably characterize the structure and stereochemistry of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoropropyl CH₂ groups at δ ~2.5–3.0 ppm; ketone carbonyl at ~205 ppm in ¹³C NMR) .

- 19F NMR : Confirm trifluoropropyl substitution (distinct triplet near δ -65 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring and confirm ketone positioning .

- Mass Spectrometry (HRMS) : Verify molecular formula (C₈H₁₂F₃NO) and rule out impurities .

Advanced Research Questions

Q. What strategies address challenges in achieving high enantiomeric purity for this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) in HPLC to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation to favor enantioselective pathways .

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to racemize undesired enantiomers during synthesis .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Map electron density surfaces to identify electrophilic sites (e.g., ketone carbonyl vs. trifluoropropyl β-carbon) .

- Transition State Analysis : Simulate energy barriers for competing pathways (e.g., ketone reduction vs. alkyl chain substitution) using Gaussian or ORCA software .

- Solvent Effects : Apply COSMO-RS models to predict solvent interactions that stabilize intermediates .

Q. How should researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Normalize protocols for cell permeability (e.g., use PAMPA assays) and protein binding (e.g., serum albumin pre-incubation) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ reproducibility .

Q. What factors influence the hydrolytic stability of the trifluoropropyl group in aqueous or biological environments?

- Methodological Answer :

- pH Studies : Conduct accelerated degradation tests (pH 1–13, 37°C) to identify hydrolysis-prone conditions. Trifluoropropyl groups are generally stable below pH 10 .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin complexes to protect against radical-mediated degradation .

- Isotope Labeling : Use ¹⁸O-tracking in H₂O to quantify hydrolytic cleavage rates via mass spectrometry .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the piperidin-4-one core for enhanced target binding?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ketone with thioketone or oxime groups to modulate electron density and H-bonding capacity .

- Substituent Scanning : Synthesize analogs with varied alkyl/aryl groups at the 3-position and screen against target receptors (e.g., GPCRs, kinases) .

- Co-crystallization : Resolve ligand-receptor complexes (e.g., via X-ray) to identify critical van der Waals contacts with the trifluoropropyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.